5-Fluoro-L-norvaline is a fluorinated derivative of the amino acid norvaline, which is itself a non-proteinogenic amino acid. The presence of the fluorine atom in its structure enhances its biochemical properties, making it a subject of interest in various scientific fields. This compound is classified as an organic compound and falls under the category of L-alpha-amino acids, specifically those that have been modified with fluorine for enhanced biological activity.
5-Fluoro-L-norvaline can be derived from the natural amino acid norvaline, which is structurally similar to valine but contains one fewer methylene group. Norvaline has been identified as a component in certain peptides produced by microorganisms, such as Bacillus subtilis. The classification of 5-Fluoro-L-norvaline includes:
The synthesis of 5-Fluoro-L-norvaline typically involves several steps that start from norvaline or its derivatives. A common method includes:
For example, one synthetic route involves the conversion of L-norvaline to 5-Fluoro-L-norvaline through a series of reactions that may include protection-deprotection strategies to manage functional groups during the synthesis process.
The molecular formula for 5-Fluoro-L-norvaline is . The structure consists of a five-carbon backbone with an amino group () and a carboxylic acid group (), along with a fluorine atom attached to the carbon chain. The stereochemistry is defined by the L-configuration at the alpha carbon.
Key structural data includes:
5-Fluoro-L-norvaline can undergo various chemical reactions typical for amino acids:
The mechanism of action for 5-Fluoro-L-norvaline is primarily studied in the context of its incorporation into peptides and proteins. It acts as an analog to natural amino acids, potentially affecting protein folding and function due to its unique side chain properties. Its incorporation into peptides may alter their biological activity, making it useful in drug design.
Research indicates that fluorinated amino acids can enhance binding affinity in certain biological systems due to their unique electronic properties. This characteristic makes 5-Fluoro-L-norvaline an interesting candidate for studies aimed at understanding protein interactions and enzymatic mechanisms.
5-Fluoro-L-norvaline exhibits several notable physical and chemical properties:
5-Fluoro-L-norvaline has potential applications across various scientific disciplines:
Recent studies also suggest its use in research related to neurodegenerative diseases like Alzheimer's disease, where modifications in amino acid structures could influence disease progression or treatment efficacy.
5-Fluoro-L-norvaline (5Flnv) represents a structurally distinct non-canonical amino acid (ncAA) where fluorine substitution at the C5 position confers unique steric and electronic properties. This fluorinated analog serves as a critical building block in peptide pharmaceuticals and enzyme inhibitors, driving demand for stereoselective synthetic methods. Traditional chemical routes face challenges in achieving enantiopure products with minimal protecting-group manipulations, making biocatalytic strategies increasingly vital. Enzymatic and chemoenzymatic approaches leverage the inherent stereoselectivity of enzymes—such as aldolases, transaminases, and oxidases—to assemble fluorinated precursors under mild conditions. Recent advances in enzyme engineering and pathway design have enabled efficient synthesis of 5Flnv and its derivatives, focusing on C–F bond incorporation, chiral center control, and atom economy [6] [9].
Aldolases catalyze carbon-carbon bond formation between aldehyde and ketone donors, providing a direct route to β-hydroxy-α-amino acids with high stereocontrol. For 5Flnv synthesis, L-threonine aldolases (LTAs) are pivotal due to their ability to incorporate fluorinated aldehydes. For example, Escherichia coli-expressed LTAs catalyze the condensation of glycine with 3-fluoropropionaldehyde (3-FPA), yielding 5-fluoro-β-hydroxy-L-norvaline as a key intermediate. This reaction proceeds with >90% enantiomeric excess (ee) under physiological pH and temperature, though the equilibrium favors aldol cleavage, necessitating reaction engineering to drive synthesis [4].
A major breakthrough involved dynamic kinetic resolution (DKR) in whole-cell biocatalysts. By coupling LTAs with L-threonine dehydratases (TDs), researchers achieved sequential dehydration of 5-fluoro-β-hydroxy-L-norvaline to generate 5Flnv. In situ hydrolysis of the enamine/imine intermediate—facilitated by overexpression of reactive intermediate deaminase A (RidA)—prevented side-product accumulation. This cascade delivered 46.5 g/L of 5Flnv from glycine and 3-FPA with 99.1% yield and a productivity of 11.6 g/L/h, highlighting the industrial viability of aldolase-based systems [4].
Table 1: Aldolase Performance in 5Flnv Precursor Synthesis
Aldolase Source | Fluorinated Aldehyde | Product | Yield (%) | ee (%) | Key Challenge |
---|---|---|---|---|---|
E. coli LTA | 3-Fluoropropionaldehyde | 5-Fluoro-β-hydroxy-L-norvaline | 85 | >90 | Equilibrium favors cleavage |
Engineered Bacillus LTA | 3-FPA | 5-Fluoro-β-hydroxy-L-norvaline | 92 | 98 | Substrate inhibition at >50 mM |
Candida TD-LTA Coupled | 3-FPA | 5-Fluoro-L-norvaline | 99.1 | >99 | Requires RidA for imine hydrolysis |
1.2. In Situ Fluorodonor Generation via Oxidase-Mediated Pathways
Direct enzymatic fluorination remains challenging due to fluoride's poor nucleophilicity and toxicity. Fluorinases (e.g., FlA from Streptomyces cattleya) address this by catalyzing SN2 reactions between S-adenosyl-L-methionine (SAM) and fluoride ions to generate 5'-fluoro-5'-deoxyadenosine (5'-FDA). This fluorinated metabolite serves as a fluoroalkyl donor for norvaline synthesis. However, fluorinase activity is often limited by SAM availability and fluoride tolerance (<50 mM) [6].
To overcome this, multi-enzyme pathways regenerate SAM in situ. For example, oxidase-driven systems couple methionine adenosyltransferase (MAT) with FlA:
This approach achieved 60% conversion to fluorinated oxoacids at 10 mM fluoride. Oxidase-mediated fluorination offers advantages over chemical methods by avoiding harsh reagents like DAST, though enzyme inhibition by 5'-FDA remains a bottleneck. Recent engineering of FlA variants (e.g., FlA-Y70A) improved SAM binding affinity (Km reduced by 2.3-fold), enhancing fluorine incorporation efficiency by 40% [6].
Natural aldolases often exhibit weak activity toward fluorinated substrates due to steric clashes and electronic perturbations. Structure-guided engineering of LTAs has enabled efficient 5Flnv synthesis:
Computational design further accelerated optimization. MD simulations of E. coli LTA complexed with 3-FPA revealed that fluorine's electronegativity distorts the aldehyde's conformation, misaligning it for nucleophilic attack. Introducing electrostatic compensators (e.g., Lys274Arg mutation) restored alignment via cation-fluorine interactions, improving yield by 30%. These engineered variants enabled one-step synthesis of 5Flnv precursors at >100 mM substrate concentrations [4] [8].
Table 2: Engineered Aldolase Variants for Fluorinated Substrates
Mutation (Enzyme) | Target Region | Effect on 3-FPA Activity | Stereoselectivity Change |
---|---|---|---|
T189F (Pseudomonas LTA) | Substrate-binding pocket | Km reduced 3-fold | L/D ratio: 98:2 → 99.5:0.5 |
Δ134–141 (T. maritima LTA) | Loop flexibility | kcat increased 2.8-fold | No change (ee >99%) |
K274R (E. coli LTA) | Electrostatic compensation | Yield +30% | D-isomer suppressed |
Retrosynthetic deconstruction of 5Flnv reveals two key synthons: fluorinated C5 precursors (e.g., 5-fluoro-2-oxopentanoate) and amine donors (e.g., glutamate). Biocatalytic routes leverage this disconnect through orthogonal enzyme modules:
Module 1: Oxoacid Synthesis
Module 2: Amine Transfer
Transaminases offer superior stereoselectivity but suffer from equilibrium limitations. Deracemization cascades circumvent this:
One-pot chemoenzymatic systems integrate chemical and enzymatic steps. For instance, Ru(II)-catalyzed isomerization of allylglycine derivatives generates enantioenriched 5-fluoro-2-oxopentanoate, followed by enzymatic transamination. This hybrid approach reduced step count by 40% compared to purely chemical routes [9].
Table 3: Retrosynthetic Modules for 5Flnv Derivatives
Synthon Type | Biocatalytic Method | Typical Enzyme | Conversion/Yield | Key Advantage |
---|---|---|---|---|
5-Fluoro-2-oxopentanoate | Alcohol oxidase + L-AADH | ChOx + PheDH | 65% yield | Avoids fluorinated ketoacid handling |
Amine donor | Deracemization cascade | LAAD + D-TA | 99% ee (L) | Enantiopure product from racemate |
Hybrid synthon | Ru(II) isomerization + transaminase | Chemical catalyst + TtTA | 82% yield | Shorter synthetic route |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6